Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) involves multiple steps, including the formation of the anthraquinone core, methoxylation, and sulfonation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl disulfate
- Other anthraquinone derivatives
Uniqueness
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual potassium ions and bis(sulphate) groups differentiate it from other similar compounds, making it valuable for specific research and industrial applications .
Properties
CAS No. |
85391-40-8 |
---|---|
Molecular Formula |
C36H20K2O10S2 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
dipotassium;(30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6,8,10,12,14,16,18,20,22,24,26,28,31-heptadecaenyl) sulfate |
InChI |
InChI=1S/C36H22O10S2.2K/c1-43-27-15-25-17-7-3-5-9-21(17)35(45-47(37,38)39)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)46-48(40,41)42)16-28(44-2)34(32(20)30)33(27)31(19)29(23)25;;/h3-16H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
CFVXMXZGZYHLRH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C2C3=C4C(=C(C5=CC=CC=C5C4=C1)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=CC=CC=C8C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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